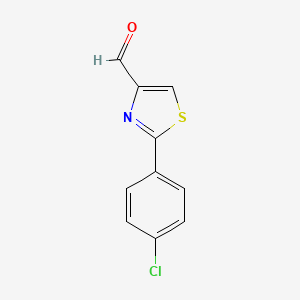

2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBALDEHYDE

CAS No.: 21278-77-3

Cat. No.: VC2423452

Molecular Formula: C10H6ClNOS

Molecular Weight: 223.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21278-77-3 |

|---|---|

| Molecular Formula | C10H6ClNOS |

| Molecular Weight | 223.68 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-1,3-thiazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C10H6ClNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-6H |

| Standard InChI Key | QVEJNZQGJYCMKA-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC(=CS2)C=O)Cl |

| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CS2)C=O)Cl |

Introduction

2-(4-Chloro-phenyl)-thiazole-4-carbaldehyde is a heterocyclic aromatic compound with the chemical formula C₁₀H₆ClNOS. It features a thiazole ring substituted with a chlorophenyl group and an aldehyde functional group, contributing to its diverse chemical properties and biological activities . This compound is widely used in various fields, including pharmaceutical development, agricultural chemicals, material science, and biological research .

Synthesis and Characterization

The synthesis of 2-(4-Chloro-phenyl)-thiazole-4-carbaldehyde typically involves multiple steps, which may vary based on laboratory conditions and desired yields. Characterization of the synthesized compound is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Pharmaceutical Development:

-

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents .

-

It exhibits significant biological activity, including antimicrobial and anticancer properties, making it a candidate for further pharmacological studies.

Agricultural Chemicals:

-

It is employed in formulating agrochemicals, such as pesticides and herbicides, providing effective solutions for crop protection and yield improvement .

Material Science:

-

Used in the production of specialty polymers and coatings, offering improved durability and resistance to environmental factors .

Biological Research:

-

Utilized in biological studies to explore its interaction with biological systems, contributing to the understanding of disease mechanisms and potential therapeutic targets .

Biological Activities

2-(4-Chloro-phenyl)-thiazole-4-carbaldehyde has been studied for its potential biological activities:

-

Antimicrobial Activity: Effective against various bacterial strains.

-

Anti-inflammatory Properties: Potential use in developing anti-inflammatory agents .

-

Anticancer Properties: Exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting topoisomerase II.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Phenyl)-thiazole-4-carbaldehyde | Thiazole ring, phenyl group | Exhibits distinct reactivity patterns |

| 2-(4-Bromo-phenyl)-thiazole-4-carbaldehyde | Thiazole ring, bromophenyl group | Increased lipophilicity due to bromine substitution |

| 2-(5-Methyl-thiazol-2-yl)-thiazole | Two thiazole rings | Potentially enhanced biological activity |

Safety and Handling

2-(4-Chloro-phenyl)-thiazole-4-carbaldehyde is classified as a hazardous substance with acute toxicity (oral), eye irritation, and skin sensitization risks. It requires proper handling and storage under standard laboratory conditions to minimize exposure risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume